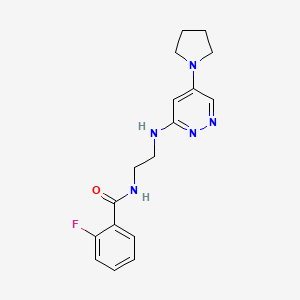

2-氟-N-(2-((5-(吡咯烷-1-基)哒嗪-3-基)氨基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C17H20FN5O and its molecular weight is 329.379. The purity is usually 95%.

BenchChem offers high-quality 2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

当然!以下是对2-氟-N-(2-((5-(吡咯烷-1-基)哒嗪-3-基)氨基)乙基)苯甲酰胺在科学研究中的应用的全面分析:

癌症研究

该化合物已被证明具有作为激酶抑制剂的潜力,这在癌症研究中至关重要。激酶抑制剂可以阻断参与癌细胞生长和扩散的特定酶。 该化合物中的哒嗪部分在靶向各种激酶方面特别有效,使其成为开发抗癌疗法的有希望的候选药物 .

神经退行性疾病

该化合物抑制肌球蛋白受体激酶 (TrkA/B/C) 的能力对于阿尔茨海默病、帕金森病和亨廷顿病等神经退行性疾病具有重要意义。 通过靶向这些激酶,该化合物有可能调节神经营养信号通路,这些通路在这些疾病中通常失调 .

正电子发射断层扫描 (PET) 成像

由于其氟化结构,该化合物可以用作 PET 成像中的放射性配体。PET 成像是一种强大的工具,可以用于可视化体内生物过程。 该化合物选择性结合特定靶标的能力使其在诊断和监测疾病方面非常有用 .

抗炎应用

该化合物的结构表明其具有潜在的抗炎特性。哒嗪衍生物因其抑制炎症相关酶和通路的潜力而受到研究。 这使得该化合物成为开发新型抗炎药物的候选药物 .

抗菌研究

该化合物中的吡咯烷和哒嗪环以其抗菌特性而闻名。 这些结构可以破坏细菌细胞壁或抑制必需的细菌酶,使该化合物成为开发新型抗生素的潜在候选药物 .

心血管研究

该化合物也可能在心血管研究中具有应用。哒嗪衍生物因其血管扩张作用而受到研究,这有助于治疗高血压和心力衰竭等疾病。 该化合物调节血管功能的能力使其成为该领域的很有希望的候选药物.

药物代谢研究

该化合物可用于药物代谢研究,以了解它在体内的处理方式。这包括研究其吸收、分布、代谢和排泄 (ADME) 特性。 此类研究对于开发安全有效的药物至关重要 .

合成化学

在合成化学中,该化合物可以作为构建块来创建更复杂的分子。 其独特的结构允许进行各种化学修饰,使其成为从事新型药物设计和其他应用的化学家的多功能工具 .

这些应用突出了该化合物在各个科学研究领域的多功能性和潜力。如果您有任何具体问题或需要有关这些应用的更多详细信息,请随时提出!

吡咯烷在药物发现中的应用 亚纳摩尔级放射性氟标记的 (2-吡咯烷-1-基)咪唑 合成吡唑并[1,5-a]吡啶-3-基哒嗪-3-酮的简明路线 吲哚衍生物生物学潜力的简要综述 2-氟-N-(2-((5-(吡咯烷-1-基)哒嗪-3-基)氨基)乙基)苯甲酰胺

作用机制

Target of Action

Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring of this compound, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The non-planarity of the pyrrolidine ring in this compound, a phenomenon called “pseudorotation”, could potentially influence its action in different environments .

属性

IUPAC Name |

2-fluoro-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O/c18-15-6-2-1-5-14(15)17(24)20-8-7-19-16-11-13(12-21-22-16)23-9-3-4-10-23/h1-2,5-6,11-12H,3-4,7-10H2,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNVCBYFIFPKII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。